![molecular formula C11H8ClN3O B2842707 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole CAS No. 676602-23-6](/img/structure/B2842707.png)

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

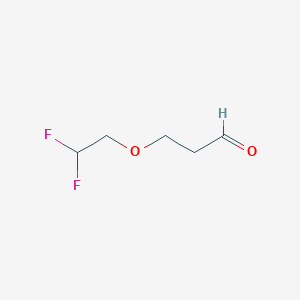

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is a biochemical compound used for proteomics research . It has a molecular formula of C11H8ClN3O and a molecular weight of 233.65 .

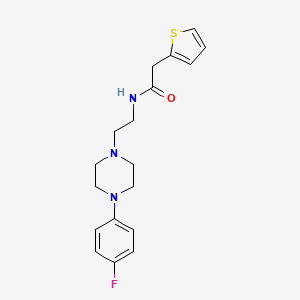

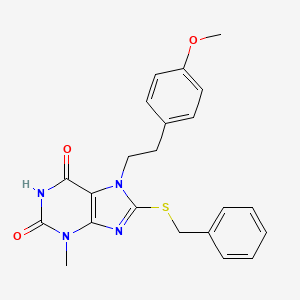

Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole consists of a pyrimidoindole core with a chlorine atom at the 4-position and a methoxy group at the 7-position .Physical And Chemical Properties Analysis

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole has a density of 1.5±0.1 g/cm³, a boiling point of 448.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 64.1±0.3 cm³, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Synthesis and Structural Features

The synthesis of derivatives related to 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole involves innovative approaches to incorporate various functional groups, aiming to enhance their biological activity and selectivity. These derivatives are synthesized through various chemical reactions, demonstrating the versatility of the pyrimido[5,4-b]indole scaffold in medicinal chemistry. The structure-based discovery and synthesis of compounds demonstrate the importance of the pyrimido[5,4-b]indole core in obtaining compounds with high binding affinities to target proteins, showcasing the potential of these derivatives in drug discovery (Zhao et al., 2017).

Potential Applications in Medicinal Chemistry

The research on 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole derivatives highlights their potential applications in medicinal chemistry, particularly as inhibitors of specific proteins or pathways relevant to diseases such as cancer. For example, compounds containing the pyrimido[5,4-b]indole moiety have shown significant antitumor activity in various models, underscoring their potential as therapeutic agents. The detailed structural analysis of these compounds, through techniques such as cocrystal structure determination, provides insights into their mechanism of action, facilitating the design of more potent and selective inhibitors (Zhao et al., 2017).

Selectivity and Binding Affinity

The selectivity of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole derivatives towards specific targets is a critical aspect of their potential therapeutic value. Research findings indicate that these compounds can be highly selective inhibitors of BET proteins, which play a significant role in the regulation of gene expression. This selectivity is achieved through the careful design of the molecule, taking advantage of the unique binding pockets of these proteins. The high binding affinity and selectivity of these compounds make them promising candidates for further development as therapeutic agents (Zhao et al., 2017).

Future Directions

The potential of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole and similar compounds for the development of new antibiotics is being investigated. Additionally, some sugar-modified pyrimidoindole nucleosides have shown promising anti-HCV activities, suggesting potential future directions for antiviral drug development .

Mechanism of Action

Target of Action

Similar compounds have been explored for their inhibitory activity against various kinases .

Mode of Action

Biochemical Pathways

Similar compounds have been shown to inhibit gsk-3β, a kinase involved in various cellular processes .

Result of Action

Similar compounds have shown inhibitory activity against various kinases, which could lead to downstream effects on cellular processes .

Action Environment

It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .

properties

IUPAC Name |

4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c1-16-6-2-3-7-8(4-6)15-10-9(7)13-5-14-11(10)12/h2-5,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFUWOBDUSDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)

![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)